molecular formula N2 B1354034 Nitrogen-15N2 CAS No. 29817-79-6

Nitrogen-15N2

Cat. No.: B1354034
CAS No.: 29817-79-6
M. Wt: 30.000218 g/mol
InChI Key: IJGRMHOSHXDMSA-ZDOIIHCHSA-N
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Description

Nitrogen-15N2 is a stable isotope of nitrogen, where both nitrogen atoms are nitrogen-15 isotopes. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving nitrogen fixation, metabolic pathways, and environmental assessments.

Mechanism of Action

Target of Action

Nitrogen-15N2, also known as 15N Labeled nitrogen, is primarily targeted in nitrogen fixation experiments to monitor the resulting metabolites in an organism . It plays a crucial role in the nitrogen cycle, which is essential for life on Earth .

Mode of Action

This compound interacts with its targets through a process known as nitrogen fixation. This process involves the conversion of atmospheric nitrogen (N2) into a more reactive form that can be used by organisms, such as ammonium (NH4+). This compound is used in pulse-chase experiments to understand the route of transport of fixed nitrogen from the nodule to the shoot in plants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitrogen cycle. Nitrogen fixation, a key part of this cycle, is the process by which atmospheric nitrogen is converted into a form that organisms can use. This compound is used in these experiments to trace the flow of nitrogen through the cycle and to understand how it is incorporated into different compounds within the organism .

Pharmacokinetics

It’s important to note that this compound is a gas at room temperature . Its bioavailability would therefore depend on the method of administration and the environmental conditions.

Result of Action

The use of this compound in nitrogen fixation experiments allows for the monitoring of the resulting metabolites in an organism . This can provide valuable insights into the metabolic processes of the organism and how nitrogen is utilized. The results can also contribute to our understanding of the nitrogen cycle and the role of nitrogen in the environment .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the process of nitrogen fixation is carried out by certain bacteria, and these bacteria often live in symbiosis with plants in environments where nitrogen is limited . Therefore, the efficacy and stability of this compound’s action can be influenced by factors such as the presence of these bacteria and the availability of nitrogen in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of nitrogen-15N2 typically involves the use of nitrogen-15 labeled ammonium sulfate ((15NH4)2SO4) as a starting material. The process includes the following steps :

    Hypobromite-Iodine Solution Preparation: Dissolve sodium hydroxide in water, add bromine slowly while keeping the temperature below 5°C, and then mix with potassium iodide solution.

    Generation of this compound: React the hypobromite-iodine solution with nitrogen-15 labeled ammonium sulfate to produce this compound gas.

    Purification: The gas is purified using potassium permanganate-potassium hydroxide and sodium sulfate-sulfuric acid solutions to remove impurities.

    Storage: The purified this compound gas is stored in appropriate containers to prevent contamination.

Industrial Production Methods

Industrial production of this compound involves the distillation of liquefied air to obtain nitrogen gas, followed by isotopic enrichment processes to achieve the desired concentration of nitrogen-15 . This method ensures a high purity level of this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Nitrogen-15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Requires oxygen and high temperatures.

    Reduction: Involves hydrogen gas and a suitable catalyst, such as iron or ruthenium.

    Substitution: Utilizes transition metals like molybdenum or iron in the presence of this compound.

Major Products

    Oxidation: Nitrogen oxides (NO and NO2).

    Reduction: Ammonia (NH3).

    Substitution: Transition metal-nitrogen complexes.

Scientific Research Applications

Nitrogen-15N2 is widely used in various scientific research fields :

    Chemistry: Used in nitrogen fixation experiments to study the incorporation of nitrogen into organic compounds.

    Biology: Employed in pulse-chase experiments to trace the transport of fixed nitrogen in plants.

    Medicine: Utilized in metabolic studies to understand nitrogen pathways in organisms.

    Industry: Applied in agricultural research to quantify biological nitrogen production in soils.

Comparison with Similar Compounds

Similar Compounds

    Nitrogen-14N2: The most common form of nitrogen gas, consisting of nitrogen-14 isotopes.

    Nitrogen-15N1: Contains one nitrogen-15 isotope and one nitrogen-14 isotope.

Uniqueness

Nitrogen-15N2 is unique due to its stable isotopic composition, which makes it an invaluable tool for tracing nitrogen in various systems. Unlike nitrogen-14N2, this compound provides distinct isotopic signatures that can be detected and quantified using mass spectrometry, enabling precise studies of nitrogen dynamics .

Properties

InChI

InChI=1S/N2/c1-2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRMHOSHXDMSA-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436579
Record name Nitrogen-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.00021780 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29817-79-6
Record name Nitrogen-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbonyldiimidazole (5.74 g, 0.035 mol) was added to a solution of the 2-dodecyltetrazole acetic acid (10.0 g, 0.034 mol) obtained in (c) above in dry THF (100 mL) under an inert atmosphere (N2). The mixture was stirred at room temperature for 30 minutes, then 2,6-diisopropylaniline (6.7 mL, 0.038 mol) was added in one portion. The resulting solution was stirred for 3 days at room temperature, concentrated in vacuo, taken up in dichloromethane (200 mL), washed with water (100 mL) and brine (100 mL), and dried over Na2SO4. The dried solution was filtered, concentrated, and chromatographed on silica gel, eluting with 15% ethyl acetate in hexanes to give 10.6 g, 68% of the title compound as an off-white solid, mp 75°-79° C.
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100 mL
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5.74 g
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2-dodecyltetrazole acetic acid
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10 g
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reactant
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Synthesis routes and methods II

Procedure details

The mixture of 8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione (Preparation X3)(230 mg, 0.818 mmol) and ammonium hydroxide (2229 mL, 57.3 mmol) in a sealed bottle was heated at 80° C. for 4 h. Blowed by N2 overnight to get 8-(3,5-difluorophenyl)-7,8-dihydro-1H-pyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione (191 mg, 0.682 mmol, 83% yield) which was used as is. LC-MS (M+H)+=281.1.
Name
8-(3,5-difluorophenyl)-7,8-dihydropyrano[3,4-e][1,3]oxazine-2,4(3H,5H)-dione
Quantity
230 mg
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reactant
Reaction Step One
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2229 mL
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Synthesis routes and methods III

Procedure details

A suspension of magnesium turnings (2.68 g) in anhydrous tetrahydrofuran (20 mL) is cooled to 10° C. and five drops of 1,2-dibromoethane are added. 2 mL of a solution of 2-(4-bromo-phenyl)-[1,3]dioxane (24.3 g; 100 mmol) in anhydrous tetrahydrofuran (80 mL) is added at 10° C. under vigorous stirring. After the reaction starts the remainder of the solution of 2-(4-bromo-phenyl)-[1,3]dioxane is added over 90 minutes. The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes. The concentration of 4-([1,3]dioxan-2-yl)phenylmagnesium bromide in the solution above the excess of magnesium turnings is about 0.90 M. In another flask, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.054 g; 0.10 mmol) is suspended in 1,2-dimethoxyethane (7.7 mL) and cooled to about 0° C. before a 0.5 M solution of zinc chloride in tetrahydrofuran (1.0 mL; 0.50 mmol) and a solution of a mixture of 5-(2-chlorophenyl)-2-(tetrahydropyran-2-yl)-2H-tetrazole and 5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole (2.65 g; 10.0 mmol) in 1,2-dimethoxyethane (2.7 mL) are added. To the vigorously stirred resulting suspension is added at about 0° C. 13.4 mL of the above 0.90 M 4-([1,3]dioxan-2-yl)phenylmagnesium bromide solution (12.0 mmol) over one hour. The resulting brown-yellow solution is allowed to warm up and further stirred at room temperature for 3 hours. The mixture is cooled to about 0° C. and quenched with a 7.5% solution of ammonium chloride in water (20 mL). The aqueous phase is separated and extracted with ethyl acetate (50 mL). The combined organic phases are washed with water (20 mL), a 7.5 % solution of sodium carbonate in water (20 mL) and water (20 mL). The combined organic phases are evaporated in vacuo. A solution of the resulting oil in a small amount of ethyl acetate is filtered and evaporated. The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane to afford the main isomer (N2-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl2-(tetrahydro-pyran-2-yl)-2H-tetrazole as a colorless oil and the minor isomer (N1-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl)-1-(tetrahydro-pyran-2-yl)-1H-tetrazole as colorless crystals.
Quantity
12 mmol
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reactant
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0 (± 1) mol
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catalyst
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7.7 mL
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solvent
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0.054 g
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catalyst
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2.68 g
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reactant
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20 mL
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solvent
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[Compound]
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solution
Quantity
2 mL
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reactant
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24.3 g
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reactant
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80 mL
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solution
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1 mL
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2.65 g
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reactant
Reaction Step Ten
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2.7 mL
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Synthesis routes and methods IV

Procedure details

6-Chloropyridazin-3-amine, N-(2-bromoacetyl)cyclopropanecarboxamide, and potassium hydrogenphosphate were mixed in DMA at 75° C. to provide N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide. N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide was reacted with [1,2,4]triazolo[4,3-a]pyridine-3-thiol and K2CO3 in DMA at 145° C. and 100 psi N2 to provide N-(6-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)imidazo[1,2-b]pyridazin-2-yl)cyclo-propanecarboxamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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